1-o-Tolylethanethiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12S |
|---|---|
Molecular Weight |
152.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)ethanethiol |
InChI |
InChI=1S/C9H12S/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3 |
InChI Key |
GIQYCMVTPJBEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)S |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 O Tolylethanethiol
Nucleophilic Reactivity and Substitution Mechanisms
The sulfur atom in 1-o-tolylethanethiol, particularly in its deprotonated thiolate form, is a potent nucleophile due to its polarizability and the presence of lone pair electrons. This high nucleophilicity dictates its reactivity in a variety of substitution and addition reactions.
S_N1 and S_N2 Pathways with Thiolate Anions
Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding primarily through two distinct mechanisms: S_N1 (unimolecular) and S_N2 (bimolecular). organic-chemistry.orgucsb.edu The participation of the 1-o-tolylethanethiolate anion in these pathways is governed by the structure of the electrophile (the substrate), the nature of the leaving group, and the reaction conditions. organic-chemistry.org
The S_N2 mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemguide.co.uk This process is characterized by an inversion of stereochemistry at the reaction center and follows second-order kinetics, as the rate depends on the concentration of both the substrate and the nucleophile. youtube.com Given that thiolates are generally excellent nucleophiles, the 1-o-tolylethanethiolate anion will strongly favor the S_N2 pathway when reacting with unhindered substrates, such as methyl or primary alkyl halides. chemguide.co.uk The reaction proceeds via a backside attack, which is sensitive to steric hindrance on the substrate. youtube.com
In contrast, the S_N1 mechanism is a two-step process. ucsb.edu The first and rate-determining step is the unimolecular ionization of the substrate to form a planar carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation, which can occur from either face, often leading to a racemic mixture of products. organic-chemistry.org S_N1 reactions are favored by substrates that can form stable carbocations (e.g., tertiary and secondary alkyl halides) and by polar protic solvents that can stabilize both the carbocation intermediate and the leaving group. ucsb.edu While the 1-o-tolylethanethiolate can participate in S_N1 reactions by trapping the carbocation, this pathway is generally less common for potent nucleophiles, which tend to favor the bimolecular S_N2 reaction where possible. masterorganicchemistry.com
| Characteristic | S_N1 Pathway | S_N2 Pathway |
|---|---|---|
| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Stereochemistry | Racemization | Inversion of configuration |
| Nucleophile Role | Favored by weak nucleophiles | Favored by strong nucleophiles (e.g., Thiolates) |
Addition Reactions to Unsaturated Systems
The 1-o-tolylethanethiolate anion readily participates in nucleophilic addition reactions to electron-deficient carbon-carbon double bonds, a process known as the Michael addition or conjugate addition. sci-hub.semasterorganicchemistry.com This reaction is a cornerstone of carbon-sulfur bond formation. The typical substrate for a Michael addition, known as a Michael acceptor, is an α,β-unsaturated carbonyl compound (like an enone or enal), nitrile, or nitro compound. masterorganicchemistry.comyoutube.com
Research into the reactions of thiols with various Michael systems shows that the reactivity is influenced by the substituents on the unsaturated compound. nih.gov Electron-withdrawing groups on the Michael acceptor enhance the electrophilicity of the β-carbon and facilitate the attack by the nucleophile. sci-hub.se The reaction is often catalyzed by a base, which serves to deprotonate the thiol to the more nucleophilic thiolate. sci-hub.se
| Class of Michael Acceptor | General Structure | Example |
|---|---|---|
| α,β-Unsaturated Ketone | R-CO-CH=CH-R' | Cyclohexen-2-one |
| α,β-Unsaturated Aldehyde | R-CHO-CH=CH-R' | Acrolein |
| α,β-Unsaturated Ester | R-COOR'-CH=CH-R'' | Ethyl acrylate |
| α,β-Unsaturated Nitrile | R-CN-CH=CH-R' | Acrylonitrile |
Oxidative Transformations of the Sulfur Moiety
The sulfur atom in this compound exists in the -2 oxidation state and is susceptible to a range of oxidative transformations, leading to the formation of disulfides and various sulfur oxyacids.
Disulfide Formation and Exchange Reactions
The most common oxidation reaction for thiols is the formation of a disulfide, which involves the coupling of two thiol molecules to form a sulfur-sulfur bond. This process formally oxidizes the sulfur from a -2 to a -1 state. The reaction can be initiated by a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or halogens.
Beyond its formation, the resulting di-(1-o-tolylethyl) disulfide can undergo thiol-disulfide exchange reactions. This is a reversible process where a thiolate anion attacks one of the sulfur atoms of the disulfide bond in an S_N2-like displacement. nih.govlibretexts.org The reaction proceeds through a tri-sulfur transition state, resulting in the formation of a new disulfide and a new thiolate. researchgate.net This exchange mechanism is crucial in biological systems, where it mediates protein folding and redox signaling, with glutathione (B108866) being a key participant. nih.govlibretexts.org The equilibrium position of the exchange reaction is dependent on the relative concentrations and redox potentials of the participating thiols and disulfides.
Generation of Sulfenic, Sulfinic, and Sulfonic Acids
Further oxidation of the sulfur moiety in this compound leads to a series of sulfur oxyacids with progressively higher oxidation states. researchgate.net The oxidation of a thiol first yields a sulfenic acid (R-SOH), a generally unstable and highly reactive intermediate. The evidence for the formation of sulfenic acids often comes from trapping experiments or their rapid subsequent oxidation. nih.gov
With stronger oxidizing conditions or further reaction, the sulfenic acid is oxidized to a more stable sulfinic acid (R-SO₂H). Finally, vigorous oxidation converts the sulfinic acid into the most stable of the series, a sulfonic acid (R-SO₃H). nih.gov Common oxidants for these transformations include hydrogen peroxide, peroxy acids, and potassium permanganate. Theoretical studies indicate that the oxidation pathway from thiol to sulfonic acid using hydrogen peroxide is a stepwise process, with the anionic thiolate being more reactive than the neutral thiol. nih.gov
| Compound Type | General Formula | Sulfur Oxidation State |
|---|---|---|
| Thiol | R-SH | -2 |
| Disulfide | R-S-S-R | -1 |
| Sulfenic Acid | R-SOH | 0 |
| Sulfinic Acid | R-SO₂H | +2 |
| Sulfonic Acid | R-SO₃H | +4 |
Elimination Reaction Pathways
The 1-o-tolylethanethiolate anion can function not only as a nucleophile but also as a base, capable of abstracting a proton from a substrate to induce an elimination reaction. youtube.com Elimination reactions typically compete with nucleophilic substitution, and the predominant pathway is determined by factors such as the strength and steric hindrance of the base, the substrate structure, and the reaction temperature. masterorganicchemistry.comwikipedia.org
The E2 (bimolecular elimination) mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously, forming a double bond. wikipedia.org This pathway requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. lumenlearning.com Strong, hindered bases tend to favor E2 reactions over S_N2. The 1-o-tolylethanethiolate, being a strong but relatively soft base, can promote E2 reactions, particularly with secondary and tertiary substrates where S_N2 substitution is sterically hindered.
The E1 (unimolecular elimination) mechanism is a two-step process that begins with the same rate-determining step as the S_N1 reaction: formation of a carbocation. lumenlearning.com In a subsequent step, a base (which can be weak) removes a β-proton, leading to the formation of a double bond. E1 reactions often occur alongside S_N1 reactions and are favored by the same conditions: substrates that form stable carbocations and polar protic solvents. dalalinstitute.com When 1-o-tolylethanethiolate is present under these conditions, it can act as the base in the second step of the E1 pathway.
| Characteristic | E1 Pathway | E2 Pathway |
|---|---|---|
| Substrate Preference | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary |
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Base]) |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Base Requirement | Weak or strong base | Strong base favored |
| Stereochemistry | No specific geometry required | Anti-periplanar geometry required |
Electrophilic Aromatic Substitutions on the Tolyl Ring
Detailed mechanistic studies specifically investigating electrophilic aromatic substitution (EAS) reactions on the tolyl ring of this compound are not extensively documented in publicly available research. However, the reactivity of the tolyl group in this compound can be predicted based on the general principles of EAS reactions for substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org The tolyl group contains a methyl substituent, which is known to be an activating group and an ortho, para-director. wikipedia.org This directing effect arises from the electron-donating nature of the methyl group through an inductive effect, which stabilizes the cationic intermediate (arenium ion) formed during the substitution process. taylorfrancis.com
The presence of the 1-thioethanethiol substituent at the ortho position introduces steric hindrance, which would likely influence the regioselectivity of incoming electrophiles. While the methyl group directs electrophiles to the positions ortho and para to it, the steric bulk of the adjacent 1-thioethanethiol group would likely disfavor substitution at the other ortho position (position 3). Consequently, electrophilic attack would be expected to occur predominantly at the para position (position 5) and to a lesser extent at the remaining ortho position (position 6) relative to the methyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The general mechanism for these reactions involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
A hypothetical reaction, such as nitration, would proceed via the formation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. libretexts.orgnih.gov The tolyl ring of this compound would then attack the nitronium ion, leading to the formation of the arenium ion intermediate, with the positive charge delocalized across the ring. Subsequent deprotonation would yield the nitro-substituted product.
Molecular Rearrangements
Specific studies on molecular rearrangements involving this compound are not readily found in the surveyed scientific literature. Molecular rearrangements are reactions that involve the migration of an atom or group from one atom to another within the same molecule. In the context of aromatic compounds, rearrangements can occur under various conditions, often involving strong acids or catalysts.
For a molecule like this compound, potential rearrangements could theoretically be induced under specific reaction conditions, such as those used in Friedel-Crafts alkylations where carbocation intermediates are prone to rearrangement to form more stable carbocations. However, without experimental data, any discussion of specific molecular rearrangements for this compound remains speculative.
Acid-Base Properties and Proton Transfer Kinetics
The acid-base properties of this compound are primarily determined by the thiol (-SH) group. Thiols are generally more acidic than the corresponding alcohols due to the weaker S-H bond compared to the O-H bond and the greater stability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). The acidity of the thiol proton in this compound would be influenced by the electronic effects of the o-tolyl group.
Proton transfer kinetics refer to the rates at which a proton is transferred from an acid to a base. escholarship.orgmdpi.com The kinetics of proton transfer from the thiol group of this compound to a base would depend on several factors, including the strength of the base, the solvent, and the temperature. nih.govchemrxiv.org
Applications of 1 O Tolylethanethiol in Advanced Catalysis
Ligand Design and Coordination Chemistry
Design Principles for Thiol-Based Ligands
The design of ligands is a critical aspect of developing efficient and selective catalysts. numberanalytics.com The primary principles governing ligand design revolve around tuning the steric and electronic properties of the molecule to optimize its interaction with a metal center. numberanalytics.com
Electronic Properties : The sulfur atom in the thiol group of 1-o-Tolylethanethiol is a soft donor, according to the Hard and Soft Acids and Bases (HSAB) principle. This makes it particularly effective at binding to soft metal ions like palladium (Pd), platinum (Pt), gold (Au), and rhodium (Rh). The electron-donating nature of the sulfur can increase the electron density at the metal center, which can be crucial for certain catalytic steps, such as oxidative addition in cross-coupling cycles. The ortho-tolyl group, with its methyl substituent, provides a modest inductive effect, further influencing the electronic environment.
Steric Properties : The bulky o-tolyl group provides significant steric hindrance around the coordinating sulfur atom. This steric bulk can create a specific "chiral pocket" around the metal's active site, influencing which substrate molecule can bind and in what orientation, leading to selectivity. csic.es In ligand design, balancing steric and electronic effects is paramount to achieve optimal performance. numberanalytics.com
Chelation : While this compound itself is a monodentate ligand (binding through one point), it can be incorporated into larger molecules to create bidentate or polydentate ligands. For example, linking two thiol moieties can create a bidentate ligand where the "bite angle" (the P-M-P angle in analogous diphosphine ligands) becomes a critical parameter for determining selectivity. cmu.edu
Metal Complex Formation and Structural Influence on Catalysis
A metal complex consists of a central metal atom or ion bonded to one or more ligands. libretexts.orglibretexts.org The formation of a metal complex with a ligand like this compound is a fundamental step in creating a homogeneous catalyst. The structure of the resulting complex dictates its catalytic behavior.
The coordination number (the number of ligands attached to the metal) and the geometry of the complex are vital. libretexts.orglibretexts.org For instance, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, and this can have profound implications for the reaction mechanism. libretexts.orglibretexts.org The structural tuning of the first coordination sphere (ligated atoms) and second coordination sphere (groups on the ligand not directly bonded to the metal) can impact the electronic configuration of the metal center and the stability of reaction intermediates. nih.gov The o-tolyl group in this compound resides in the second coordination sphere, where its steric presence can influence the approach of substrates to the metal's active site. nih.gov For instance, in platinum-based supramolecular assemblies, the steric bulk on ligand linkers is a key parameter for selectively forming specific nanostructures like Pt₁₂L₂₄ spheres. rsc.org
Table 1: Common Geometries in Metal Complexes and Their Coordination Numbers
| Coordination Number | Common Geometries | Example Ion Types |
|---|---|---|
| 2 | Linear | d¹⁰ ions (e.g., Ag⁺) youtube.com |
| 4 | Tetrahedral, Square Planar | d¹⁰ ions (e.g., Zn²⁺), many transition metals libretexts.orglibretexts.org |
| 5 | Trigonal Bipyramidal, Square Pyramidal | Various transition metals libretexts.orglibretexts.org |
| 6 | Octahedral | Most common for transition metals (e.g., Co³⁺, Fe³⁺) libretexts.orglibretexts.org |
Role in Chiral Catalyst Development for Enantioselective Transformations
Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is of immense importance, particularly in the pharmaceutical industry. csic.esresearchgate.net This is achieved using a chiral catalyst, which creates a chiral environment for the reaction. csic.es this compound is inherently chiral, possessing a stereocenter at the carbon atom bonded to both the sulfur and the tolyl group. This makes it a valuable building block for chiral ligands.
When a chiral ligand like this compound coordinates to a metal, it transfers its chirality to the catalytic system. The resulting chiral metal complex forces the reaction to proceed through diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomeric product. csic.es The development of chiral ligands has been crucial for the success of transition-metal-catalyzed enantioselective reactions. nih.govmdpi.com For example, chiral phosphine (B1218219) ligands are widely used in rhodium- and iridium-catalyzed asymmetric hydrogenations. nih.gov Similarly, chiral thiol-derived ligands can be used to induce enantioselectivity. The precise structure of the ligand, including the steric bulk and electronic nature of groups like o-tolyl, is tuned to maximize the energy difference between the competing transition states and thus achieve high enantiomeric excess (ee). csic.es
Homogeneous Catalysis Utilizing this compound Derivatives
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.ukwikipedia.org This setup allows for high activity and selectivity under mild conditions because the catalytic sites are well-defined and accessible. wikipedia.org Derivatives of this compound are well-suited for use as ligands in homogeneous catalytic systems.
The soft nature of the thiol donor is ideal for many late transition metal catalysts used in reactions like:
Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) are cornerstones of organic synthesis. While phosphine ligands dominate this area, thiol-based ligands can offer alternative reactivity and selectivity profiles.
Hydrogenation : The hydrogenation of unsaturated compounds is a fundamental industrial process. rsc.org Homogeneous catalysts, such as Wilkinson's catalyst, are often based on rhodium and phosphine ligands. Chiral thiol-containing ligands could be employed in asymmetric hydrogenations to produce enantiomerically enriched products.
Carbonylation : Reactions like hydroformylation, which install a formyl group and a hydrogen across a double bond, are catalyzed by cobalt and rhodium complexes. wikipedia.org The ligand sphere is critical for controlling both regioselectivity and enantioselectivity, a role that could be filled by derivatives of this compound.
The performance of these catalysts often depends on a delicate balance between ligand dissociation and coordination, which is influenced by the steric and electronic properties of the ligand. nih.gov
Heterogeneous Catalysis and Surface Interactions
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chemguide.co.uklibretexts.org This approach is favored in large-scale industrial processes due to the ease of separating the catalyst from the product mixture. byjus.com
The thiol group of this compound has a strong affinity for and ability to chemisorb onto the surfaces of various metals, particularly noble metals like gold (Au), silver (Ag), platinum (Pt), and palladium (Pd). This interaction involves the formation of a strong metal-sulfur bond. libretexts.orgsavemyexams.com This property can be exploited in several ways:
Surface Modification : By forming a self-assembled monolayer (SAM) on a metal nanoparticle or a flat surface, this compound can modify the surface's properties. The chiral nature of the molecule could be used to create chiral surfaces for enantioselective heterogeneous catalysis. mpg.de
Catalyst Stabilization : The strong binding can prevent metal nanoparticles from agglomerating, thus maintaining their high surface area and catalytic activity over time.
Direct Catalytic Role : The adsorbed thiol can itself be part of the active site. The process of heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, reaction between adsorbed species, and finally desorption of the product. savemyexams.comwikipedia.org The electronic environment created by the adsorbed this compound layer can influence the rates and pathways of these surface reactions. rsc.org
Table 2: Key Steps in Heterogeneous Catalysis
| Step | Description |
|---|---|
| 1. Diffusion | Reactant molecules diffuse from the bulk phase to the catalyst surface. byjus.comsavemyexams.com |
| 2. Adsorption | Reactants bind to the surface (physisorption or chemisorption). This can weaken bonds within the reactant molecules. libretexts.orgwikipedia.org |
| 3. Surface Reaction | Adsorbed molecules react, often via mechanisms like Langmuir-Hinshelwood or Eley-Rideal, to form products. wikipedia.org |
| 4. Desorption | Product molecules detach from the surface. savemyexams.com |
| 5. Diffusion Away | Products diffuse away from the surface into the bulk phase. byjus.com |
Organocatalytic Systems
Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. nih.gov This field has grown into a major pillar of asymmetric synthesis, complementing metal- and enzyme-based catalysis. nih.gov
Thiols and their derivatives are effective organocatalysts for various transformations. The thiol group can act as a potent nucleophile or as a hydrogen-bond donor, activating substrates towards a reaction.
Nucleophilic Catalysis : Thiols can participate in conjugate additions, such as the Michael reaction, where the thiolate anion adds to an α,β-unsaturated carbonyl compound. The chiral center in this compound could be used to direct the stereochemical outcome of such additions.
Hydrogen-Bonding Catalysis : While thiols are weak H-bond donors, they can be incorporated into more complex structures like thioureas. Chiral thiourea (B124793) catalysts are highly effective in asymmetric synthesis, activating electrophiles and directing nucleophiles through a network of hydrogen bonds. nih.gov A catalyst derived from this compound could operate via this mechanism, with the chiral framework dictating the enantioselectivity of the transformation. nih.govd-nb.info The development of photobase generators that release strong organic bases has also enabled organocatalyzed polymerizations, including thiol-click reactions. nih.gov
The integration of organocatalysis with other fields, such as photoredox catalysis, has further expanded its scope, enabling the enantioselective functionalization of otherwise unreactive molecules. nih.govfrontiersin.org
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the photocatalytic applications and mechanisms of the chemical compound This compound . Research focusing on the use of this particular thiol in photocatalysis, including detailed findings, reaction mechanisms, or performance data, does not appear to be published in the accessible domain.
Therefore, the requested article section "4.5. Photocatalytic Applications and Mechanisms" cannot be generated with scientifically accurate and verifiable information. Similarly, the creation of data tables and a list of related chemical compounds as per the instructions is not feasible due to the absence of source material on this specific subject.
It is possible that the photocatalytic properties of this compound have not yet been a subject of scientific investigation or that such research has not been made publicly available.
Computational and Theoretical Studies of 1 O Tolylethanethiol
Advanced Spectroscopic Characterization of 1 O Tolylethanethiol and Its Chemical Forms
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the elucidation of molecular structures, offering detailed insights into the chemical environment of individual atoms. libretexts.org For 1-o-tolylethanethiol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide a comprehensive picture of its atomic framework.
¹H NMR Spectral Analysis and Proton Environments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. savemyexams.com In this compound, the distinct chemical shifts and splitting patterns of the protons reveal their specific locations and neighboring atoms.
The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons of the o-tolyl group, the methine proton (CH), the methyl protons (CH₃), and the thiol proton (SH). The aromatic protons typically appear in the downfield region of the spectrum, a consequence of the deshielding effect of the benzene (B151609) ring's electron cloud. These aromatic protons often display complex splitting patterns due to coupling with each other.
The methyl group attached to the aromatic ring would present as a singlet in the upfield region. The protons of the ethylthiol side chain, specifically the methine and methyl groups, will show characteristic splitting patterns. The methine proton, being adjacent to a methyl group, would likely appear as a quartet. Conversely, the methyl protons of the ethyl group would be split into a doublet by the single methine proton. The thiol proton's chemical shift can be variable and is often a broad singlet, its position influenced by factors such as solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 7.4 | Multiplet |
| Methine Proton (CH) | 3.8 - 4.2 | Quartet |
| Ring Methyl Protons (CH₃) | 2.3 - 2.5 | Singlet |
| Ethyl Methyl Protons (CH₃) | 1.5 - 1.7 | Doublet |
| Thiol Proton (SH) | 1.3 - 1.8 | Singlet (broad) |
Note: These are predicted values and may vary based on experimental conditions.
¹³C NMR Spectral Analysis and Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nmrdb.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons of the o-tolyl group will resonate in the downfield region, typically between 120 and 150 ppm. The carbon atom bearing the ethylthiol substituent and the carbon with the methyl group will have distinct chemical shifts from the other aromatic carbons. The carbon of the methine group in the ethylthiol side chain will appear at a lower field than the methyl carbon due to its proximity to the electronegative sulfur atom. The methyl carbon of the ethyl group and the methyl carbon on the aromatic ring will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Aromatic C (substituted) | 140 - 145 |
| Aromatic C (substituted) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| Methine Carbon (CH) | 35 - 40 |
| Ring Methyl Carbon (CH₃) | 20 - 25 |
| Ethyl Methyl Carbon (CH₃) | 15 - 20 |
Note: These are predicted values and may vary based on experimental conditions.
Multi-dimensional NMR for Complex Structure Elucidation
For more complex molecules or to definitively assign proton and carbon signals, multi-dimensional NMR techniques are employed. rsc.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide connectivity information.
A COSY spectrum for this compound would show correlations between coupled protons, for instance, between the methine proton and the protons of the adjacent methyl group in the ethylthiol chain. An HSQC experiment would reveal one-bond correlations between protons and the carbons they are attached to, confirming the assignments of the methine and methyl groups. An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which can be used to establish the connectivity between the ethylthiol side chain and the tolyl ring, as well as the position of the methyl group on the ring.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. anton-paar.com These techniques are particularly useful for identifying functional groups. libretexts.org
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. libretexts.org
A key feature in the IR spectrum will be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually weak and falls in the range of 600-800 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium to Strong |
| S-H Stretch | 2550 - 2600 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-S Stretch | 600 - 800 | Weak |
Note: These are general ranges and can be influenced by the molecular structure and sample state.
Raman Spectroscopy: Molecular Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.org It is based on the inelastic scattering of monochromatic light. edinst.com The Raman spectrum of this compound can be considered a molecular fingerprint, useful for identification. horiba.com
In Raman spectroscopy, non-polar bonds often produce strong signals. Therefore, the S-H and C-S stretching vibrations, which are weak in the IR spectrum, may show more prominent peaks in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra. The symmetric vibrations of the molecule will be particularly Raman active.
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| S-H Stretch | 2550 - 2600 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-S Stretch | 600 - 800 | Medium |
Note: These are predicted values and intensities can vary.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would provide detailed information about its molecular structure.
Upon ionization, the this compound molecule will form a molecular ion peak (M⁺), which confirms its molecular weight. Subsequent fragmentation of this molecular ion will produce a characteristic pattern of fragment ions. The analysis of these fragments helps to piece together the original structure.
Expected fragmentation pathways for this compound would likely involve:
Cleavage of the C-S bond: This would lead to the formation of a tolylethyl cation and a thiol radical, or a tolylethyl radical and a thiol cation.
Benzylic cleavage: Cleavage of the bond between the ethyl group and the tolyl ring is a common fragmentation pathway for tolyl derivatives, resulting in a stable tropylium (B1234903) ion or a related benzyl-type cation. beilstein-journals.org
Loss of small neutral molecules: Fragments corresponding to the loss of H₂S, ethene, or other small, stable molecules can also be expected.
The resulting mass spectrum would display peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and these various fragment ions. The relative abundance of these peaks provides a unique fingerprint for this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, allowing for the unambiguous determination of their elemental composition.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Significance |
| M⁺ | [C₉H₁₂S]⁺ | Molecular Ion |
| [M - SH]⁺ | [C₉H₁₁]⁺ | Loss of the thiol group |
| [M - C₂H₄]⁺ | [C₇H₈S]⁺ | Loss of ethene |
| [C₇H₇]⁺ | Tropylium ion | Characteristic fragment of tolyl compounds |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
X-ray diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid state. researchgate.netresearchgate.net For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.
Crystallographic analysis would unambiguously confirm the connectivity of the atoms, including the position of the thiol group on the ethyl chain and the substitution pattern of the tolyl ring. beilstein-journals.org It would also provide detailed information about the conformation of the molecule in the crystalline state, such as the rotational orientation of the tolyl group relative to the ethylthiol side chain. researchgate.net
While a specific crystal structure for this compound is not found in the search results, studies on related aromatic thiols and o-tolyl derivatives provide insights into what might be expected. beilstein-journals.orgresearchgate.netscielo.br For instance, the conformation of molecules with ortho substituents is often influenced by steric hindrance, which can lead to a twisting of the substituent relative to the plane of the aromatic ring. researchgate.net The solid-state structures of various thiocarbamates, which are precursors to thiols, have been determined by X-ray diffraction, providing valuable data on bond distances and angles involving sulfur. scielo.br
Table 2: Expected Structural Parameters from Crystallographic Analysis of this compound
| Parameter | Description | Expected Information |
| Bond Lengths | Distances between bonded atoms (e.g., C-S, S-H, C-C, C-H) | Provides insight into bond order and strength. |
| Bond Angles | Angles between three connected atoms (e.g., C-S-H, C-C-S) | Defines the local geometry around each atom. |
| Torsion Angles | Dihedral angles describing the rotation around bonds | Reveals the conformation of the ethylthiol chain and its orientation relative to the tolyl ring. |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice | Describes the macroscopic symmetry of the crystal. |
| Intermolecular Contacts | Distances between atoms of adjacent molecules | Identifies and characterizes non-covalent interactions like van der Waals forces and S-H/π interactions. |
Electron Energy-Loss Spectroscopy (EELS) for Elemental and Electronic Microanalysis
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique often performed in a transmission electron microscope (TEM) that provides elemental and chemical information at high spatial resolution. nih.govresearchgate.net It analyzes the energy distribution of electrons that have passed through a thin sample, revealing energy losses due to inelastic scattering events. These energy losses are characteristic of the elements and bonding present in the sample. nih.gov
For the analysis of this compound, particularly when it is part of a larger structure or adsorbed onto a surface (e.g., nanoparticles), EELS can provide valuable microanalysis. scholaris.caresearchgate.net The core-loss region of the EELS spectrum contains sharp edges corresponding to the ionization energies of specific elements.
Key applications for this compound would include:
Elemental Mapping: By selecting electrons that have lost an amount of energy characteristic of the carbon K-edge (~285 eV) or the sulfur L₂,₃-edge (~165 eV), it is possible to generate maps showing the spatial distribution of these elements. nih.govsemanticscholar.orgresearchgate.net This would be particularly useful for visualizing the distribution of this compound on a substrate or within a composite material.
Chemical State Analysis: The fine structure near the core-loss edges (Energy Loss Near Edge Structure, ELNES) is sensitive to the local chemical environment and oxidation state of the atom. Analysis of the sulfur L₂,₃-edge ELNES could potentially distinguish between a thiol (R-SH), a thiolate (R-S⁻), or an oxidized sulfur species.
Low-Loss Spectroscopy: The low-loss region of the EELS spectrum (typically < 50 eV) provides information about plasmon excitations, which are related to the collective oscillations of valence electrons. researchgate.netaip.org While primarily used for metallic and semiconductor materials, changes in the low-loss spectrum can indicate the presence of organic coatings, like this compound, on a nanoparticle surface. aip.org
Although direct EELS studies on this compound are not available, the technique has been successfully applied to other organic and sulfur-containing materials, demonstrating its feasibility. nih.govscholaris.casemanticscholar.orgresearchgate.net For example, EELS has been used to map the distribution of sulfur and nitrogen in organic solar cell materials and to analyze the oxidation state of copper in nanoparticles functionalized with alkanethiols. scholaris.caresearchgate.net
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* transitions associated with the benzene ring.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands similar to other toluene (B28343) derivatives and aromatic thiols. rsc.orgoup.com The presence of the sulfur atom (a chromophore) attached to the alkyl chain, which is in turn attached to the tolyl ring, will influence the position and intensity of these absorption bands.
Key features expected in the UV-Vis spectrum of this compound include:
A strong absorption band at shorter wavelengths (around 200-230 nm): This corresponds to a primary π → π* transition of the aromatic ring. rsc.org
A weaker, structured band at longer wavelengths (around 260-280 nm): This is the secondary π → π* transition, which is formally forbidden in benzene but becomes allowed due to substitution. The methyl and ethylthiol groups on the ring will cause a slight bathochromic (red) shift of these bands compared to unsubstituted benzene. rsc.org
The solvent used for the measurement can also affect the spectrum. Polar solvents may cause a hypsochromic (blue) shift in the absorption bands of thiols. rsc.org While specific UV-Vis data for this compound is not detailed in the provided results, extensive research exists on the UV spectra of arenethiols and alkyl aryl sulfides. rsc.org These studies show that substitution on the aromatic ring and the nature of the sulfur substituent influence the electronic transitions. rsc.org For instance, studies on aromatic thiols have shown characteristic absorption peaks around 254/260 nm. mdpi.com
Table 3: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent
| Approximate Wavelength (λmax) | Type of Transition | Associated Chromophore |
| ~210-220 nm | π → π | Tolyl aromatic ring |
| ~260-270 nm | π → π (secondary band) | Tolyl aromatic ring |
Application of Hyperspectral Imaging for Chemical Distribution and Identification
Hyperspectral imaging (HSI) is a powerful, non-destructive analytical technique that combines conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. researchgate.netnih.govmdpi.com An HSI system collects a "hypercube" of data, where each pixel in the image contains a complete spectrum (e.g., in the near-infrared, short-wave infrared, or Raman scattering range). researchgate.netmdpi.com This allows for the identification and mapping of the chemical components within a sample. spiedigitallibrary.org
For this compound, HSI could be applied to:
Visualize its distribution on a surface: If this compound is used to functionalize a surface or is present in a mixture, HSI can map its location based on its unique spectral signature. beilstein-journals.orgethz.ch For example, near-infrared (NIR) HSI can detect characteristic absorption bands of aromatic C-H bonds and potentially S-H overtones. researchgate.net
Identify it in complex matrices: HSI, coupled with chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression, can be used to identify this compound in the presence of other compounds, even if their spectra overlap significantly. mdpi.comsemnan.ac.ir
Assess the uniformity of a coating: When used as a coating or in a formulation, HSI can provide a rapid and non-destructive assessment of the homogeneity of the this compound distribution.
While specific HSI applications for this compound are not documented, the technique is widely used for analyzing other aromatic and sulfur-containing compounds. mdpi.comsemnan.ac.irnih.govtandfonline.com For instance, HSI has been used to detect and map hydrocarbon pollution, including aromatic compounds, and to analyze the distribution of volatile compounds in food products. nih.govresearchgate.net Raman hyperspectral imaging, a variant of HSI, is particularly powerful for differentiating structurally similar molecules, such as isomers of thiols on a surface, based on their unique vibrational fingerprints. mdpi.combeilstein-journals.org
Analytical Methodologies for the Trace Detection and Purity Assessment of 1 O Tolylethanethiol
Chromatographic Separation and Detection
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 1-o-tolylethanethiol. clu-in.org
Gas Chromatography (GC) for Volatile Analysis
Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, a sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. clu-in.org The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. clu-in.org
For the analysis of thiols, including aryl thiols, GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). FID is a robust and widely used detector that provides good sensitivity for organic compounds. However, for more definitive identification and to distinguish this compound from other co-eluting compounds, coupling GC with MS is preferred. researchgate.nethpst.cz The choice of the GC column's stationary phase is critical for achieving good separation. clu-in.org Columns with a non-polar or mid-polar stationary phase are typically suitable for the analysis of aryl thiols.
Table 1: Typical GC Parameters for Volatile Thiol Analysis
| Parameter | Typical Setting |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) notulaebotanicae.ro |
| Carrier Gas | Helium or Hydrogen chromatographyonline.com |
| Injector Temperature | 250 - 280 °C notulaebotanicae.ro |
| Oven Program | Temperature gradient (e.g., initial temp 50°C, ramp to 250°C at 10°C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
This table presents typical starting parameters for the GC analysis of volatile thiols. Actual parameters may need to be optimized based on the specific instrument and sample matrix.
High-Performance Liquid Chromatography (HPLC) for Liquid Phase Analysis
High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds in the liquid phase. researchgate.net It is particularly useful for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comresearchgate.net
Detection in HPLC is often achieved using a UV-Vis detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region. researchgate.netmeasurlabs.com A diode-array detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. measurlabs.com The retention time and the UV spectrum are characteristic for a given compound under specific chromatographic conditions. researchgate.net
Table 2: Illustrative HPLC Method for Aryl Thiol Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water chromatographyonline.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Detection | UV at 254 nm chromatographyonline.com |
| Injection Volume | 10 µL |
This table provides an example of HPLC conditions. Method optimization is often necessary.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. catalysis.blogrsc.org This is crucial in fields where the biological or chemical activity of the enantiomers differs. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz
Both chiral GC and chiral HPLC can be used for this purpose. The choice of the chiral selector (the component of the CSP responsible for enantiomeric recognition) is critical for achieving separation. Cyclodextrin-based CSPs are commonly used in both GC and HPLC for the separation of a wide range of chiral compounds. gcms.cz The determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a primary application of chiral chromatography. rsc.orguma.es
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a robust and widely used technique for the analysis of volatile compounds. nih.govrsc.org After separation by GC, the eluting compounds are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation pattern. rsc.org This allows for highly confident identification of this compound, even in complex matrices. rsc.org The mass spectrum serves as a "fingerprint" of the molecule. notulaebotanicae.roresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. esogu.edu.trresearchgate.net This technique is particularly valuable for the analysis of compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable. spectroscopyonline.com For this compound, LC-MS can provide both qualitative and quantitative information, with high sensitivity and specificity. nih.govnih.gov
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte.
UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy is a simple, cost-effective, and non-destructive method for the quantitative analysis of compounds that absorb light in the UV-Vis region. researchgate.netsci-hub.se Aromatic compounds like this compound exhibit characteristic absorption spectra due to the presence of the benzene (B151609) ring. ijprajournal.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for quantification. researchgate.net While UV-Vis spectroscopy is excellent for quantification, it may lack the selectivity to distinguish between similar compounds in a mixture without prior separation. researchgate.netlcms.cz
Fluorescence Spectroscopy : Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. While this compound itself may not be strongly fluorescent, derivatization with a fluorescent tag can enable its detection at very low concentrations. This approach involves reacting the thiol group with a fluorogenic reagent to produce a highly fluorescent product.
Electrochemical Detection and Sensing Platforms
Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds. The thiol group in this compound can be oxidized at an electrode surface, providing a basis for its electrochemical detection. basinc.com
Various electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry, can be employed. nih.gov The development of chemically modified electrodes, for instance, by incorporating nanoparticles or specific polymers, can enhance the sensitivity and selectivity of the detection of thiols. iapchem.orgmdpi.com These modified electrodes can form the basis of electrochemical sensors for the rapid and on-site detection of this compound in various samples. iapchem.org The detection limits of these sensors can often reach very low levels, making them suitable for trace analysis. nih.gov
Method Validation and Quality Control in Chemical Analysis
The development of robust analytical methods for the determination of this compound requires a comprehensive validation process to ensure that the data generated is reliable, reproducible, and accurate for its intended purpose. Whether assessing the purity of a synthesized batch or quantifying trace levels in a complex matrix, method validation provides documented evidence that the analytical procedure is fit for purpose. Quality control (QC) protocols are subsequently implemented to ensure the validated method maintains its performance during routine use. The validation process typically evaluates several key performance characteristics as outlined by international guidelines.
Specificity and Selectivity Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For this compound, potential interferences include synthetic precursors (e.g., o-methylacetophenone), regioisomers (e.g., 1-p-tolylethanethiol, 1-m-tolylethanethiol), and degradation products such as the corresponding disulfide formed via oxidation.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly selective technique. The chromatographic separation on an appropriate capillary column (e.g., a mid-polarity column) can resolve this compound from its isomers. Furthermore, the mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for positive identification and differentiation from co-eluting impurities.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): In HPLC, selectivity is achieved through a combination of retention time and UV-Vis spectral data. While isomers may have similar UV spectra, their retention times on a suitable reversed-phase column (e.g., C18) will differ. The DAD allows for peak purity analysis by comparing spectra across a single chromatographic peak, helping to identify the presence of unresolved impurities.
Linearity and Range Linearity demonstrates that the instrument's response is directly proportional to the concentration of this compound over a specified range. This is typically established by analyzing a series of standard solutions of known concentrations. A calibration curve is generated by plotting the analytical response (e.g., peak area) against the concentration. The relationship is commonly evaluated using the coefficient of determination (R²). The range is the interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.
For a purity assay via GC-FID, a typical linearity study might yield the following results:
| Standard Level | Concentration (mg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| 1 | 0.10 | 105,430 |
| 2 | 0.25 | 261,550 |
| 3 | 0.50 | 528,990 |
| 4 | 0.75 | 789,120 |
| 5 | 1.00 | 1,045,600 |
| 6 | 1.25 | 1,310,200 |
Linear Regression Analysis: y = 1,045,000x + 2,150; R² = 0.9998
Accuracy (Trueness) Accuracy refers to the closeness of the mean of a set of measurements to the true or accepted reference value. It is often determined through spike-recovery experiments, where a known quantity of pure this compound is added (spiked) into a blank matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected (% Recovery) is calculated. For a purity assay, accuracy is typically assessed at three concentration levels across the specified range.
| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg, mean of n=3) | Mean Recovery (%) |
|---|---|---|---|
| Low (80% of Target) | 0.80 | 0.79 | 98.8 |
| Medium (100% of Target) | 1.00 | 1.01 | 101.0 |
| High (120% of Target) | 1.20 | 1.19 | 99.2 |
Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay Precision): The precision obtained under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day).
Intermediate Precision (Inter-assay Precision): Expresses the variations within a laboratory (e.g., different days, different analysts, or different equipment).
| Concentration Level (mg/mL) | Repeatability (Intra-assay %RSD, n=6) | Intermediate Precision (Inter-assay %RSD, n=18 over 3 days) |
|---|---|---|
| Low (0.1) | 1.1% | 1.8% |
| Medium (0.5) | 0.6% | 0.9% |
| High (1.0) | 0.4% | 0.7% |
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest concentration of this compound in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are critical parameters for trace analysis. They can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. The sensitivity, and therefore the LOD/LOQ, is highly dependent on the detector used.
| Analytical Technique | Estimated LOD (in Hexane) | Estimated LOQ (in Hexane) |
|---|---|---|
| GC-FID | ~1 µg/mL | ~3 µg/mL |
| GC-MS (SIM Mode) | ~10 ng/mL | ~35 ng/mL |
| GC-SCD (Sulfur Chemiluminescence) | ~1 ng/mL | ~3 ng/mL |
Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a GC-based method for this compound, robustness would be tested by varying parameters such as:
GC oven initial temperature (e.g., ± 2 °C)
Carrier gas flow rate (e.g., ± 5%)
Injection port temperature (e.g., ± 5 °C)
Using capillary columns from different manufacturing lots
The method is considered robust if the results for system suitability parameters (e.g., retention time, peak asymmetry, resolution) and sample quantification remain within predefined acceptance criteria despite these changes.
Routine Quality Control Once validated, the method is implemented with routine QC checks. For each batch of samples, a set of QC samples is analyzed, including a solvent blank (to check for system contamination), calibration standards (to confirm instrument response), and control samples at low and high concentrations. System suitability tests (SSTs) are performed before analysis to ensure the chromatographic system is performing adequately, monitoring parameters like retention time stability, theoretical plates, and peak tailing for a this compound standard.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
